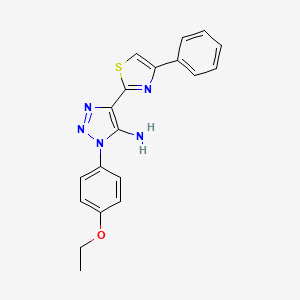

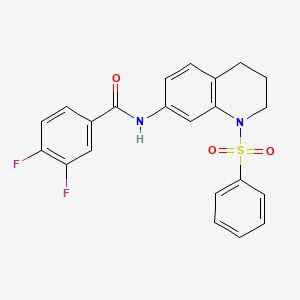

![molecular formula C25H32ClF3N4O2S B2838271 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine CAS No. 2097934-92-2](/img/structure/B2838271.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known by its IUPAC name 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine , has a molecular weight of 279.69 . It’s a complex organic molecule that contains several functional groups, including a pyridine ring and a piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a pyridine ring and a piperazine ring as key structural elements . The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.69 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Antifungal Activity

A study by Darandale et al. (2013) reports the synthesis of compounds integrating 1,2,3-triazoles, piperidines, and thieno pyridine rings, evaluating their antifungal activity. These compounds demonstrated moderate to good antifungal activity against Aspergillus flavus and Aspergillus niger. Particularly noteworthy is their effectiveness against the fungal strain Cryptococcus neoformans, which showed sensitivity to compounds with methane sulfonyl and p-methylbenzene sulfonyl attached to the piperazine nitrogen (Darandale et al., 2013).

Antagonist Activity and Pharmaceutical Potential

Watanabe et al. (1992) synthesized derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which include a piperidine group, testing them for 5-HT2 and alpha 1 receptor antagonist activity. Among the synthesized compounds, one exhibited potent 5-HT2 antagonist activity, significantly greater than ritanserin, without showing alpha 1 antagonist activity (Watanabe et al., 1992).

Antibacterial and Antifungal Properties

Patel and Agravat (2007) investigated new pyridine derivatives, including 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, for their antibacterial and antifungal activities. These derivatives showed significant antimicrobial properties, suggesting potential use in developing new antibiotics (Patel & Agravat, 2007).

Corrosion Inhibition

Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives for their corrosion inhibition efficiencies on iron. These studies revealed that the piperidine derivatives demonstrated effective adsorption and corrosion inhibition properties, indicating their potential use in industrial applications to prevent metal corrosion (Kaya et al., 2016).

Neuropharmacological Applications

Chavez-Eng et al. (1997) developed a sensitive and specific assay for determining a piperazine derivative, L-745,870, in plasma and urine. L-745,870 is a potential antipsychotic agent, indicating the relevance of such piperazine derivatives in neuropharmacological research (Chavez-Eng et al., 1997).

Hydrogen Bonding and Structural Studies

Smith et al. (2011) studied the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with various nitrogen Lewis bases, including piperazine. This research provides insights into the structural properties and potential applications of piperazine derivatives in chemical synthesis and design (Smith et al., 2011).

Future Directions

While specific future directions for this compound are not mentioned, there is ongoing research into the development of new agrochemicals and pharmaceuticals that involve similar pyrimidinamine derivatives . These compounds are considered promising due to their outstanding activity and unique mode of action .

Mechanism of Action

Target of Action

The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases), which are essential to bacterial cell viability and virulence . PPTases catalyze a post-translational modification that is crucial for the functioning of various enzyme systems in bacteria .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity towards the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial cells, thereby thwarting their growth .

Biochemical Pathways

The inhibition of PPTases by this compound affects the secondary metabolism of the bacteria . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Pharmacokinetics

The in vitro absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its in vivo pharmacokinetic profiles, have been highlighted .

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism in bacteria and the thwarting of bacterial growth . It has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the presence of efflux pumps in the bacterial cell membrane.

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32ClF3N4O2S/c1-16-11-17(2)23(18(3)12-16)36(34,35)32-7-5-21(6-8-32)31-9-10-33(19(4)15-31)24-22(26)13-20(14-30-24)25(27,28)29/h11-14,19,21H,5-10,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWLUARGTVXOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClF3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

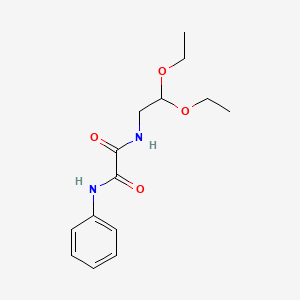

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)

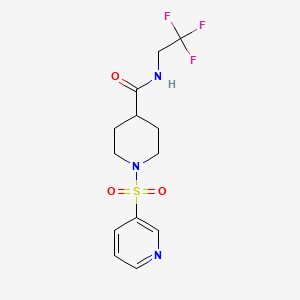

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)

![(2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2838196.png)

![2-[(2-tert-butylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838197.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)

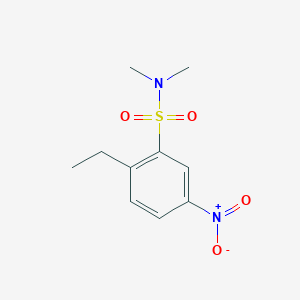

![7-Fluoro-3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2838209.png)

![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)

![Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone](/img/structure/B2838211.png)